Telotristat besilate

Description

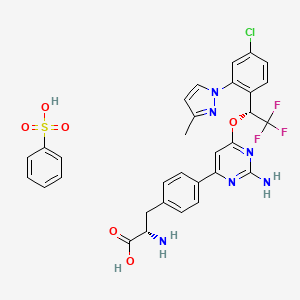

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoic acid;benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClF3N6O3.C6H6O3S/c1-13-8-9-35(34-13)20-11-16(26)6-7-17(20)22(25(27,28)29)38-21-12-19(32-24(31)33-21)15-4-2-14(3-5-15)10-18(30)23(36)37;7-10(8,9)6-4-2-1-3-5-6/h2-9,11-12,18,22H,10,30H2,1H3,(H,36,37)(H2,31,32,33);1-5H,(H,7,8,9)/t18-,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZQOTLDKIRRDC-VNJAQMQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28ClF3N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

705.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374745-52-4 | |

| Record name | Telotristat besilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374745524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TELOTRISTAT BESILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NUK2IW1VH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Telotristat besilate mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Telotristat Ethyl

Introduction

Carcinoid syndrome is a rare condition that arises in patients with metastatic neuroendocrine tumors (NETs), characterized by the overproduction of various bioactive substances.[1] The most prominent of these is serotonin (5-hydroxytryptamine, 5-HT), which is responsible for the debilitating diarrhea that is a hallmark of the syndrome.[1][2] Serotonin stimulates gut motility, increases intestinal secretions, and inhibits absorption, leading to frequent and watery bowel movements.[1][2] The standard of care, somatostatin analogs (SSAs), functions by inhibiting the release of serotonin from tumor cells.[3] However, a significant number of patients experience refractory symptoms despite SSA therapy.[4]

Telotristat ethyl (brand name Xermelo®) represents a targeted therapeutic approach that addresses the root cause of serotonin overproduction.[2] It is a first-in-class inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the serotonin biosynthesis pathway.[5][6] This guide provides a detailed examination of the mechanism of action, pharmacodynamics, clinical efficacy, and the pivotal experimental protocols that established the utility of telotristat ethyl for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of Serotonin Synthesis

The synthesis of serotonin from the essential amino acid L-tryptophan is a two-step enzymatic process. The initial and rate-limiting step is the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH).[4][7] Telotristat ethyl is an orally administered prodrug that is rapidly converted to its active metabolite, telotristat.[8][9] Telotristat is a potent inhibitor of TPH, thereby blocking the synthesis of serotonin at its origin.[6][8]

There are two isoforms of TPH: TPH1, found predominantly in peripheral tissues like the enterochromaffin cells of the gastrointestinal tract, and TPH2, which is primarily expressed in the central nervous system.[7] Telotristat inhibits both TPH1 and TPH2.[7] However, its molecular structure prevents it from crossing the blood-brain barrier, effectively restricting its activity to the peripheral nervous system and preventing interference with central serotonin production.[8][10] By selectively reducing peripheral serotonin production, telotristat directly addresses the pathophysiology of carcinoid syndrome diarrhea.[8]

Pharmacodynamics and Pharmacokinetics

Telotristat ethyl is administered as a hippurate salt (telotristat etiprate) in an immediate-release tablet formulation.[7] Following oral administration, it is extensively metabolized by carboxylesterases to its active moiety, telotristat.[7][8] The systemic exposure to the active telotristat is over 300-fold higher than that of the parent prodrug.[7]

Pharmacodynamics: In Vitro Potency

In vitro studies using purified human enzymes have quantified the inhibitory potency of both telotristat ethyl and its active metabolite, telotristat, against the two TPH isoforms. As shown in Table 1, the active metabolite telotristat is approximately 28- to 34-fold more potent than the prodrug form.[7]

| Compound | Target Enzyme | IC50 Value (µM) |

| Telotristat Ethyl (Prodrug) | TPH1 | 0.8 ± 0.09[7] |

| Telotristat (Active Metabolite) | TPH1 | 0.028 ± 0.003[7] |

| Telotristat Ethyl (Prodrug) | TPH2 | 1.21 ± 0.02[7] |

| Telotristat (Active Metabolite) | TPH2 | 0.032 ± 0.003[7] |

Pharmacokinetics: ADME Profile

-

Absorption: After oral intake, peak plasma concentrations of telotristat ethyl and telotristat are achieved within 0.5 to 2 hours and 1.5 to 3 hours, respectively.[7]

-

Distribution: In preclinical animal models, distribution was limited to the hepatic and renal systems and the GI tract, with no measurable radioactivity detected in the brain, confirming its inability to cross the blood-brain barrier.[8]

-

Metabolism: The primary metabolic pathway is the hydrolysis of telotristat ethyl to telotristat via carboxylesterases.[8] In vitro data indicate that neither the prodrug nor the active metabolite are substrates for cytochrome P450 (CYP) enzymes, suggesting a low potential for drug-drug interactions via this pathway.[6][8]

-

Excretion: Elimination is predominantly through the feces, with approximately 93% of an administered dose recovered in feces and less than 1% in urine.[5][8] The elimination half-life of the active metabolite, telotristat, is approximately 5 hours.[5]

Clinical Efficacy Data from Phase 3 Trials

The clinical efficacy and safety of telotristat ethyl were primarily established in the pivotal Phase 3 TELESTAR trial. This study demonstrated that the addition of telotristat ethyl to stable-dose SSA therapy significantly reduced bowel movement (BM) frequency and levels of urinary 5-hydroxyindoleacetic acid (u5-HIAA), a key biomarker of serotonin production.[4]

| Efficacy Endpoint | Placebo + SSA (n=45) | Telotristat Ethyl 250 mg tid + SSA (n=45) | Telotristat Ethyl 500 mg tid + SSA (n=45) |

| Mean Reduction in Daily BM Frequency (from baseline to week 12) | -0.9 movements/day[4][11] | -1.7 movements/day (p<0.001 vs placebo)[4][11] | -2.1 movements/day (p<0.001 vs placebo)[4][11] |

| Responder Rate (≥30% BM reduction for ≥50% of study period) | 20%[12] | 44% (p<0.02 vs placebo)[12] | 42% (p<0.02 vs placebo) |

| Mean Change in u5-HIAA (mg/24h) (from baseline to week 12) | +11.5[4][11] | -40.1 (p<0.001 vs placebo)[4][11] | -57.7 (p<0.001 vs placebo)[4][11] |

Key Experimental Protocol: The TELESTAR Study

The design of the TELESTAR trial was crucial for demonstrating the clinical benefit of telotristat ethyl.

-

Study Title: A Phase 3, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of Telotristat Etiprate in Patients with Carcinoid Syndrome.[3]

-

Objective: To assess the efficacy of telotristat ethyl in reducing the frequency of bowel movements in patients with carcinoid syndrome whose diarrhea was not adequately controlled by SSA therapy.[4]

-

Patient Population: The study enrolled 135 adult patients with well-differentiated metastatic NETs and a documented history of carcinoid syndrome. A key inclusion criterion was experiencing an average of four or more bowel movements per day despite receiving stable-dose SSA therapy for at least three months.[4][12]

-

Study Design: A 12-week, double-blind, placebo-controlled treatment period. Patients were randomized in a 1:1:1 ratio to one of three treatment arms while continuing their baseline SSA therapy. This was followed by a 36-week open-label extension period where all patients could receive telotristat ethyl.[4][13]

-

Interventions:

-

Placebo (three times daily)

-

Telotristat ethyl 250 mg (three times daily)

-

Telotristat ethyl 500 mg (three times daily)

-

-

Primary Endpoint: The primary measure of efficacy was the change from baseline in the average daily frequency of bowel movements over the 12-week treatment period.[12]

-

Secondary Endpoints: Key secondary endpoints included the proportion of patients with a durable clinical response (defined as a BM frequency reduction of ≥30% from baseline for at least 50% of the 12-week period), change from baseline in u5-HIAA levels, and changes in abdominal pain and flushing episodes.[12]

Conclusion

Telotristat ethyl offers a distinct and targeted mechanism of action for the management of carcinoid syndrome diarrhea. By acting as a prodrug for the potent tryptophan hydroxylase inhibitor, telotristat, it directly curtails the peripheral biosynthesis of serotonin, the primary mediator of symptoms. Its favorable pharmacokinetic profile, particularly its inability to cross the blood-brain barrier, ensures targeted peripheral action with a low risk of central nervous system effects. The robust clinical data from the TELESTAR trial confirms that this mechanism translates into significant reductions in bowel movement frequency and biochemical markers of serotonin production, providing a critical therapeutic option for patients inadequately controlled on somatostatin analogs alone.

References

- 1. ncoda.org [ncoda.org]

- 2. drugs.com [drugs.com]

- 3. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Efficacy of telotristat ethyl: A peripheral tryptophan hydroxylase inhibitor that blocks serotonin biosynthesis against cultured liposarcoma, colon cancer, and cholangiocarcinoma cell lines. - ASCO [asco.org]

- 11. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 12. onclive.com [onclive.com]

- 13. Spotlight on telotristat ethyl for the treatment of carcinoid syndrome diarrhea: patient selection and reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]

Telotristat ethyl vs telotristat active metabolite.

An In-depth Technical Guide to Telotristat Ethyl and its Active Metabolite, Telotristat

Introduction

Telotristat ethyl, marketed as Xermelo®, is a peripherally acting tryptophan hydroxylase (TPH) inhibitor approved for the treatment of carcinoid syndrome diarrhea.[1] Carcinoid syndrome is a rare condition caused by neuroendocrine tumors that secrete excessive amounts of serotonin, leading to severe diarrhea and other symptoms.[2][3] Telotristat ethyl is a prodrug designed to deliver its pharmacologically active metabolite, telotristat (also known as LP-778902), to the systemic circulation.[4][5] This technical guide provides a comprehensive comparison of telotristat ethyl and telotristat, focusing on their mechanism of action, pharmacokinetics, and pharmacodynamics, with detailed experimental protocols for researchers and drug development professionals.

Mechanism of Action: Inhibition of Serotonin Synthesis

The primary mechanism of action for telotristat ethyl is the inhibition of serotonin synthesis by its active metabolite, telotristat.[6] Serotonin is synthesized from the essential amino acid L-tryptophan in a two-step enzymatic process. The rate-limiting step is the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), catalyzed by the enzyme tryptophan hydroxylase (TPH).[7] There are two isoforms of TPH: TPH1, which is predominantly found in peripheral tissues like the gastrointestinal tract, and TPH2, which is primarily expressed in the central nervous system.[7][8]

Telotristat is a potent inhibitor of both TPH1 and TPH2.[9] By inhibiting TPH1 in the periphery, telotristat reduces the production of serotonin in enterochromaffin cells of the gastrointestinal tract, thereby alleviating the symptoms of carcinoid syndrome diarrhea.[10][11] Telotristat ethyl itself has some inhibitory activity, but it is significantly less potent than its active metabolite.[9] The in vitro inhibitory potency of telotristat is approximately 29 times higher than that of telotristat ethyl.[10][11][12] Due to its high molecular weight, telotristat does not readily cross the blood-brain barrier, which limits its effect on central TPH2 and central nervous system serotonin levels.[8][13]

Pharmacokinetics: From Prodrug to Active Metabolite

Telotristat ethyl is administered orally and is rapidly absorbed and metabolized to its active form, telotristat.[9] This conversion from the ethyl ester prodrug to the active carboxylic acid is mediated by carboxylesterases.[2][9] The systemic exposure to telotristat ethyl is less than 1% of that of its active metabolite, telotristat.[9] Both telotristat ethyl and telotristat are highly bound to plasma proteins (>99%).[10] Elimination occurs primarily through feces, with very little of the drug excreted in the urine.[10][11]

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for telotristat ethyl and its active metabolite, telotristat, in healthy subjects under fasted conditions following a single 500 mg oral dose of telotristat ethyl.

| Parameter | Telotristat Ethyl (Prodrug) | Telotristat (Active Metabolite) | Reference |

| Tmax (Time to Peak Plasma Concentration) | 0.5 - 2 hours | 1 - 3 hours | [10] |

| Cmax (Peak Plasma Concentration) | 4.4 ng/mL | 610 ng/mL | [10][14] |

| AUC0-inf (Area Under the Curve) | 6.23 ng•hr/mL | 2320 ng•hr/mL | [10][14] |

| Elimination Half-Life | ~0.6 hours | ~5 hours | [4][15] |

| Plasma Protein Binding | >99% | >99% | [10] |

Note: Pharmacokinetic parameters for both compounds are highly variable, with coefficients of variation often exceeding 50%.[9] Administration with a high-fat meal increases the exposure to both telotristat ethyl and telotristat.[14][16]

Inhibitory Potency and Pharmacodynamics

The significant difference in inhibitory potency between the prodrug and its active metabolite is a key aspect of telotristat ethyl's design.

In Vitro Inhibitory Concentration (IC50)

The following table presents the in vitro IC50 values of telotristat ethyl and telotristat against the two isoforms of tryptophan hydroxylase.

| Compound | TPH1 IC50 (µM) | TPH2 IC50 (µM) | Reference |

| Telotristat Ethyl | 0.8 ± 0.09 | 1.21 ± 0.02 | [9] |

| Telotristat | 0.028 ± 0.003 | 0.032 ± 0.003 | [9] |

As the data indicates, telotristat is approximately 28-fold more potent against TPH1 and 38-fold more potent against TPH2 than its prodrug, telotristat ethyl.[9][17]

Clinical Efficacy and Pharmacodynamic Effects

The clinical efficacy of telotristat ethyl is demonstrated by significant reductions in both the frequency of bowel movements and the levels of urinary 5-hydroxyindoleacetic acid (u5-HIAA), the main metabolite of serotonin.[18][19] The TELESTAR and TELECAST phase 3 clinical trials provided pivotal data on the efficacy of telotristat ethyl in patients with carcinoid syndrome diarrhea inadequately controlled by somatostatin analogs.[18][19]

| Clinical Endpoint (at Week 12) | Telotristat Ethyl (250 mg TID) | Placebo | Reference |

| Mean Reduction in Daily Bowel Movements (TELESTAR) | -1.7 | -0.9 | [20] |

| Median % Change in u5-HIAA (TELECAST) | -54.0% | N/A (vs. placebo) | [18][19] |

| Durable Response Rate (TELECAST) | 40% | 0% | [14] |

Experimental Protocols: Tryptophan Hydroxylase (TPH) Inhibition Assay

A common method for determining the inhibitory activity of compounds against TPH is a fluorescence-based assay. This type of assay is well-suited for high-throughput screening.

Principle

The TPH enzyme converts tryptophan to 5-hydroxytryptophan (5-HTP). The assay measures the activity of the enzyme, and a decrease in activity in the presence of a test compound indicates inhibition.

Materials

-

Recombinant human TPH1 or TPH2 enzyme[21]

-

L-tryptophan (substrate)[22]

-

Tetrahydrobiopterin (BH4) (cofactor)[22]

-

Assay buffer

-

Test compounds (e.g., telotristat, telotristat ethyl) dissolved in a suitable solvent (e.g., DMSO)

-

Quench solution to stop the reaction[23]

-

Fluorescence microplate reader[21]

-

Black, opaque microplates (e.g., 96- or 384-well)[23]

Methodology

-

Compound Preparation: Prepare serial dilutions of the test compounds (telotristat and telotristat ethyl) and a positive control inhibitor.

-

Assay Plate Preparation: Add the diluted compounds, positive control, and a vehicle control (e.g., DMSO) to the wells of the microplate.[23]

-

Enzyme Addition: Add the TPH enzyme solution to the wells containing the test compounds and controls.[23]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the TPH reaction solution, which contains the substrate (L-tryptophan) and cofactor (BH4).[23]

-

Incubation: Incubate the plate for a specified time (e.g., 4 hours) at a controlled temperature (e.g., 4°C).[23]

-

Quenching: Stop the reaction by adding a quench solution to each well.[23]

-

Fluorescence Reading: Measure the fluorescent intensity in a microplate reader at the appropriate excitation and emission wavelengths.[23]

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

Telotristat ethyl serves as an effective prodrug for the potent TPH inhibitor, telotristat. The ethyl ester formulation allows for oral administration and subsequent rapid conversion to the active metabolite, which is responsible for the therapeutic effect. The significant difference in inhibitory potency, with telotristat being substantially more active than telotristat ethyl, underscores the importance of this bioconversion. The pharmacokinetic profile, characterized by low systemic exposure of the prodrug and higher, more sustained levels of the active metabolite, is central to its clinical utility in reducing peripheral serotonin production and managing the symptoms of carcinoid syndrome diarrhea. This detailed comparison provides a clear understanding of the distinct roles and properties of telotristat ethyl and its active metabolite, telotristat, for researchers and professionals in the field of drug development.

References

- 1. Xermelo (telotristat ethyl) FDA Approval History - Drugs.com [drugs.com]

- 2. Telotristat Ethyl | C27H26ClF3N6O3 | CID 25181577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Telotristat ethyl (Xermelo): Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]

- 4. Telotristat ethyl - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. xermelo.com [xermelo.com]

- 7. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spotlight on telotristat ethyl for the treatment of carcinoid syndrome diarrhea: patient selection and reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. ema.europa.eu [ema.europa.eu]

- 14. ec.europa.eu [ec.europa.eu]

- 15. scientificliterature.org [scientificliterature.org]

- 16. Telotristat Monograph for Professionals - Drugs.com [drugs.com]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Telotristat ethyl for carcinoid syndrome diarrhoea - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]

- 23. bpsbioscience.com [bpsbioscience.com]

Tryptophan Hydroxylase Inhibition by Telotristat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carcinoid syndrome is a rare condition that arises from neuroendocrine tumors, which secrete excessive amounts of hormones, most notably serotonin.[1][2][3] This overproduction of peripheral serotonin leads to a constellation of debilitating symptoms, including severe diarrhea, flushing, abdominal pain, and, over time, potential carcinoid heart disease.[1][4][5] The standard of care for managing these symptoms has traditionally involved somatostatin analogs (SSAs), which work by inhibiting the release of hormones from the tumor.[2][6] However, a significant number of patients experience inadequate symptom control with SSAs alone.[6]

Telotristat ethyl (brand name Xermelo®) represents a targeted therapeutic approach that addresses the root cause of the symptoms by inhibiting the synthesis of serotonin.[1][2] It is the first-in-class oral inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the serotonin biosynthesis pathway.[1][7] This technical guide provides an in-depth overview of the mechanism of action, pharmacology, clinical efficacy, and the experimental methodologies underlying the development and evaluation of telotristat.

Core Mechanism of Action: TPH Inhibition

Serotonin synthesis is a two-step enzymatic process that begins with the amino acid L-tryptophan. The first and rate-limiting step is the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by tryptophan hydroxylase (TPH).[7][8][9] Subsequently, aromatic L-amino acid decarboxylase (AADC) converts 5-HTP to serotonin (5-hydroxytryptamine or 5-HT).[8]

There are two isoforms of TPH: TPH1 and TPH2. TPH1 is predominantly found in peripheral tissues, such as the enterochromaffin cells of the gastrointestinal tract, and is responsible for the vast majority of peripheral serotonin production.[9] TPH2, on the other hand, is primarily expressed in the central nervous system (CNS) and is responsible for the synthesis of serotonin that functions as a neurotransmitter.[9]

Telotristat ethyl is a prodrug that is rapidly hydrolyzed by carboxylesterases to its active metabolite, telotristat.[10][11][12] Telotristat is a potent inhibitor of both TPH1 and TPH2.[7] However, due to its high molecular weight, telotristat does not cross the blood-brain barrier, which confers a "physiological" selectivity for peripheral TPH1.[5][10] By inhibiting TPH1, telotristat effectively reduces the production of serotonin in the gastrointestinal tract, thereby alleviating the symptoms of carcinoid syndrome diarrhea without affecting central serotonin levels.[1][10][13]

Pharmacological and Pharmacokinetic Profile

Telotristat ethyl is administered orally and is extensively metabolized to its active form, telotristat.[7] The systemic exposure to the active metabolite, telotristat, is significantly higher (over 300-fold) than that of the prodrug.[7]

Data Presentation: Pharmacokinetics of Telotristat Ethyl and Telotristat

| Parameter | Telotristat Ethyl (Prodrug) | Telotristat (Active Metabolite) | Reference |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours | 1 - 3 hours | [7][10] |

| Elimination Half-Life | ~0.6 hours | ~5 hours | [4][12] |

| Plasma Protein Binding | >99% | >99% | [10] |

| Metabolism | Hydrolysis via carboxylesterases | Further metabolism | [10][11] |

| Excretion | Primarily in feces (~93%) | Primarily in feces (~93%) | [10][11] |

Data Presentation: In Vitro Inhibitory Potency

The inhibitory activity of telotristat and its prodrug has been quantified against both TPH isoforms. The active metabolite, telotristat, is significantly more potent than the parent drug.[7]

| Compound | TPH1 IC50 (µM) | TPH2 IC50 (µM) | Reference |

| Telotristat Ethyl | 0.8 ± 0.09 | 1.21 ± 0.02 | [7] |

| Telotristat (Active Metabolite) | 0.028 ± 0.003 | 0.032 ± 0.003 | [7] |

Clinical Efficacy in Carcinoid Syndrome

The efficacy and safety of telotristat ethyl for the treatment of carcinoid syndrome diarrhea have been established in two pivotal Phase 3 clinical trials: TELESTAR and TELECAST.[4][14][15][16] These studies evaluated telotristat in patients whose diarrhea was inadequately controlled by somatostatin analogs.

The primary efficacy endpoint in these trials was the change from baseline in the average daily frequency of bowel movements. A key secondary endpoint was the percent change from baseline in 24-hour urinary 5-hydroxyindoleacetic acid (u5-HIAA), a metabolite of serotonin that serves as a biomarker for its production.[14][15]

Data Presentation: Summary of Phase 3 Clinical Trial Efficacy (12-Week Treatment Period)

| Trial | Treatment Group | Mean Reduction in Bowel Movements/Day from Baseline | Median Reduction in u5-HIAA from Baseline vs. Placebo | Reference |

| TELESTAR | Telotristat Ethyl 250 mg TID | -1.7 | Significant reduction reported | [5][17] |

| TELESTAR | Telotristat Ethyl 500 mg TID | -2.1 | Significant reduction reported | [17] |

| TELECAST | Telotristat Ethyl 250 mg TID | Not the primary endpoint | -54.0% (p < 0.001) | [14][15][16] |

| TELECAST | Telotristat Ethyl 500 mg TID | Not the primary endpoint | -89.7% (p < 0.001) | [14][15][16] |

TID: Three times a day

These trials demonstrated that telotristat ethyl, when added to SSA therapy, provides a statistically significant and clinically meaningful reduction in bowel movement frequency and a substantial decrease in the biochemical marker of serotonin production.[4][14][17]

Experimental Protocols

The evaluation of telotristat's efficacy and mechanism of action relies on robust and validated experimental methodologies.

Protocol 1: In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay

A common method for assessing TPH inhibition is a fluorescence-based assay, suitable for high-throughput screening.[18][19]

-

Objective: To determine the in vitro potency (e.g., IC50) of a test compound (e.g., telotristat) against purified TPH1 or TPH2 enzyme.

-

Principle: The assay measures the enzymatic conversion of tryptophan to 5-hydroxytryptophan (5-HTP). The reaction is coupled to a secondary process that generates a fluorescent signal, which is quenched in the presence of an inhibitor.

-

Materials:

-

Purified recombinant human TPH1 or TPH2 enzyme.[18]

-

TPH Enzyme Solution (buffer).[18]

-

TPH Reaction Solution (containing tryptophan and cofactors like tetrahydrobiopterin).[18][20]

-

Test inhibitor (telotristat) at various concentrations.

-

TPH Quench Solution.[18]

-

Microplate reader capable of fluorescence detection.[18]

-

-

Procedure:

-

Thaw all reagents on ice.[18]

-

Add inhibitor solutions and controls (positive and negative) to a microplate.[18]

-

Add diluted TPH enzyme to the appropriate wells.[18]

-

Initiate the enzymatic reaction by adding the TPH Reaction Solution.[18]

-

Incubate the plate under specified conditions (e.g., 4 hours at 4°C).[18]

-

Stop the reaction by adding the TPH Quench Solution.[18]

-

Measure the fluorescent intensity using a microplate reader.[18]

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol 2: Quantification of Urinary 5-HIAA in Clinical Trials

The measurement of the serotonin metabolite 5-HIAA in urine is a critical biomarker for assessing the pharmacodynamic effect of telotristat.[8]

-

Objective: To quantify the 24-hour urinary excretion of 5-HIAA in patients with carcinoid syndrome.

-

Principle: High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection or mass spectrometry (LC-MS) is used to separate and quantify 5-HIAA from other urinary components.[21][22]

-

Procedure:

-

Sample Collection: Patients collect all urine produced over a 24-hour period in a provided container, often containing a preservative. The total volume is recorded.

-

Sample Preparation: An aliquot of the 24-hour urine sample is taken. It may undergo a sample clean-up or extraction step to remove interfering substances.

-

Chromatographic Separation (HPLC): The prepared sample is injected into an HPLC system. A specific column (e.g., a reverse-phase C18 column) separates the components of the urine based on their physicochemical properties.

-

Detection: As the separated components elute from the column, they pass through a detector.

-

Quantification: The amount of 5-HIAA in the sample is determined by comparing the peak area or height from the detector to a standard curve generated from known concentrations of 5-HIAA.

-

Calculation: The final result is typically reported as the total mass of 5-HIAA excreted over 24 hours (e.g., mg/24h).

-

Protocol 3: Phase 3 Clinical Trial Design (Simplified)

The TELESTAR and TELECAST trials serve as models for the clinical evaluation of telotristat.

-

Objective: To evaluate the safety and efficacy of telotristat ethyl compared to placebo in patients with carcinoid syndrome diarrhea inadequately controlled by SSA therapy.

-

Design: Randomized, double-blind, placebo-controlled, multi-center study.[4][14]

-

Patient Population: Adults with a diagnosis of a well-differentiated metastatic neuroendocrine tumor and carcinoid syndrome, experiencing a specified minimum number of daily bowel movements despite stable SSA therapy.[14][17]

-

Methodology:

-

Screening: Patients are screened for eligibility based on inclusion and exclusion criteria.

-

Randomization: Eligible patients are randomly assigned to one of several treatment arms (e.g., Placebo, Telotristat 250 mg TID, Telotristat 500 mg TID).[14]

-

Treatment Period: Patients receive the assigned treatment for a defined period (e.g., 12 weeks), while continuing their baseline SSA therapy.[14]

-

Data Collection: Patients record daily bowel movement frequency in a diary. 24-hour urine samples for u5-HIAA analysis are collected at baseline and at specified follow-up visits. Adverse events are monitored throughout the study.

-

Endpoint Analysis: The primary endpoint (change in bowel movement frequency) and secondary endpoints (change in u5-HIAA, quality of life, etc.) are analyzed to compare the treatment groups.

-

Extension Phase: Patients may be offered the opportunity to enter an open-label extension phase to receive long-term treatment with telotristat.[14]

-

Conclusion

Telotristat ethyl is a rationally designed, targeted therapy that offers a distinct mechanism of action for the management of carcinoid syndrome diarrhea. By specifically inhibiting the rate-limiting enzyme in peripheral serotonin synthesis, it directly addresses the underlying pathophysiology of the most debilitating symptom of this disease. Its efficacy, demonstrated through rigorous clinical trials and supported by clear pharmacodynamic evidence, has established it as a critical addition to the therapeutic armamentarium for patients with neuroendocrine tumors whose symptoms are not adequately controlled with somatostatin analogs alone. The methodologies outlined in this guide provide a framework for the continued research and development of novel inhibitors in this and other pathways.

References

- 1. Xermelo (Telotristat Ethyl), First-in-Class Tryptophan Hydroxylase Inhibitor, Approved for Carcinoid Syndrome Diarrhea [ahdbonline.com]

- 2. drugs.com [drugs.com]

- 3. Telotristat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. scientificliterature.org [scientificliterature.org]

- 5. Spotlight on telotristat ethyl for the treatment of carcinoid syndrome diarrhea: patient selection and reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Telotristat Etiprate, a Novel Serotonin Synthesis Inhibitor, in Patients with Carcinoid Syndrome and Diarrhea Not Adequately Controlled by Octreotide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Xermelo (Telotristat Ethyl Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. erc.bioscientifica.com [erc.bioscientifica.com]

- 17. dovepress.com [dovepress.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]

- 21. LIQUID CHROMATOGRAPHIC ASSAY FOR CEREBROSPINAL FLUID SEROTONIN - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical in vitro studies of telotristat besilate.

An in-depth analysis of the preclinical in vitro studies of telotristat besilate reveals its mechanism of action, potency, and specificity as an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis. This technical guide synthesizes available data on its enzymatic and cell-based activity, details relevant experimental protocols, and visualizes the core biological pathways and experimental procedures.

Mechanism of Action

Telotristat ethyl is an ethyl ester prodrug that is rapidly and extensively metabolized by carboxylesterases to its active moiety, telotristat (LP-778902).[1] Telotristat inhibits TPH, which exists in two isoforms: TPH1, found primarily in the periphery (e.g., enterochromaffin cells of the gastrointestinal tract), and TPH2, located in the central nervous system.[1][2] The therapeutic rationale for telotristat ethyl is to reduce the peripheral overproduction of serotonin by neuroendocrine tumors (NETs), which is responsible for the symptoms of carcinoid syndrome, particularly diarrhea.[1][2][3] Due to its high molecular weight and acidic properties, telotristat does not readily cross the blood-brain barrier, allowing it to selectively target peripheral serotonin synthesis without significantly affecting central nervous system serotonin levels.[4][5]

Quantitative Data Summary

The in vitro inhibitory potency of telotristat ethyl and its active metabolite, telotristat, has been quantified against both TPH isoforms. Furthermore, its effects on serotonin secretion and cell proliferation have been evaluated in relevant cell line models.

Table 1: Tryptophan Hydroxylase (TPH) Inhibition

This table summarizes the half-maximal inhibitory concentration (IC50) values for the prodrug (telotristat ethyl) and its active metabolite (telotristat) against purified human TPH1 and TPH2 enzymes. The data demonstrates that the active metabolite, telotristat, is significantly more potent than the parent prodrug.[1]

| Compound | Target Enzyme | IC50 (µM) |

| Telotristat Ethyl | TPH1 | 0.8 ± 0.09 |

| Telotristat (Active Moiety) | TPH1 | 0.028 ± 0.003 |

| Telotristat Ethyl | TPH2 | 1.21 ± 0.02 |

| Telotristat (Active Moiety) | TPH2 | 0.032 ± 0.003 |

Table 2: Cell-Based Assay Results in Neuroendocrine Tumor (NET) Cell Lines

Studies using the human pancreatic NET cell lines BON-1 and QGP-1 provide insight into the cellular effects of telotristat.

| Cell Line | Assay | Key Findings |

| BON-1, QGP-1 | Serotonin Secretion | Telotristat induced a dose-dependent decrease in serotonin production.[4] |

| BON-1, QGP-1 | Cell Proliferation / Viability | No significant effect on cell proliferation or metabolic activity was observed after 3 days of treatment.[4] |

| BON-1 | Combination Therapy | The combination of telotristat with pasireotide showed an additive inhibitory effect on serotonin secretion.[4] This was not observed with octreotide.[4] |

Signaling Pathway and Experimental Visualizations

Serotonin Biosynthesis Pathway and Telotristat Inhibition

The following diagram illustrates the two-step enzymatic conversion of L-tryptophan to serotonin and highlights the inhibitory action of telotristat on the rate-limiting enzyme, TPH.

Caption: Serotonin synthesis pathway and the inhibitory action of telotristat.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of in vitro findings. The following sections describe the protocols for key assays used in the preclinical evaluation of telotristat.

TPH Biochemical Inhibition Assay

This protocol outlines the methodology for determining the IC50 values of compounds against purified TPH enzymes.[6]

1. Reagent Preparation:

- Enzyme Buffer: Prepare a suitable buffer for enzyme dilution.

- Substrate Buffer: Prepare a separate buffer for the substrates.

- Enzyme Dilution: Dilute purified human TPH1 to a final concentration of 10 nM and TPH2 to a final concentration of 30 nM.[6]

- Substrate Solution: Prepare a solution containing 40 µM (6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride (BH4) and 20 µM L-tryptophan.[6]

- Compound Preparation: Perform serial dilutions of telotristat ethyl and telotristat in DMSO to create a range of concentrations for IC50 determination.

2. Assay Procedure:

- Dispense test compounds into the wells of a 384-well microplate.

- Add the diluted enzyme solution to each well.

- Pre-incubate the compound-enzyme mixture for 15 minutes at room temperature.[6]

- Initiate the enzymatic reaction by adding the substrate solution to all wells.

- Incubate the reaction for a specified time at a controlled temperature (e.g., 37°C).

- Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, HPLC).

- Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

start [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start"];

plate [label="Dispense Test Compounds\nin 384-well Plate"];

enzyme [label="Add Purified\nTPH1 or TPH2 Enzyme"];

preincubate [label="Pre-incubate\n(15 min, RT)"];

substrate [label="Add Substrates\n(Tryptophan + BH4)"];

incubate [label="Incubate Reaction\n(e.g., 37°C)"];

read [label="Stop Reaction &\nMeasure Product"];

analyze [label="Calculate % Inhibition\n& IC50 Value"];

end [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];

start -> plate -> enzyme -> preincubate -> substrate -> incubate -> read -> analyze -> end;

}

Caption: Workflow for a TPH biochemical inhibition assay.

Cell-Based Serotonin Secretion Assay

This protocol describes the evaluation of telotristat's effect on serotonin secretion from cultured neuroendocrine tumor cells.[4]

1. Cell Culture:

- Culture human pancreatic NET cell lines (e.g., BON-1, QGP-1) in appropriate growth medium and conditions.

- Seed the cells into multi-well plates at a predetermined density. For experiments in low-serum (0.1% BSA), a higher seeding density may be required.[4]

- Allow cells to adhere and grow for 24 hours.

2. Compound Treatment:

- Prepare serial dilutions of telotristat in the appropriate cell culture medium. A vehicle control (e.g., 0.4% DMSO) must be included.[4]

- Remove the existing medium from the cells and replace it with the medium containing the various concentrations of telotristat or vehicle.

- Incubate the cells for a defined period, typically 3 days.[4]

3. Sample Collection and Analysis:

- After the incubation period, collect the cell culture supernatant from each well.

- Measure the concentration of serotonin in the supernatant using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or High-Performance Liquid Chromatography (HPLC).

- Normalize the serotonin levels to the cell number or total protein content in each well to account for any minor variations in cell density.

- (Optional) Assess cell viability or proliferation in parallel using an appropriate assay (e.g., MTT, CellTiter-Glo) to confirm that the observed effects on secretion are not due to cytotoxicity.

start [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start"];

seed [label="Seed NET Cells\n(e.g., BON-1) in Plates"];

adhere [label="Allow Cell Adherence\n(24 hours)"];

treat [label="Treat Cells with\nTelotristat or Vehicle"];

incubate [label="Incubate\n(e.g., 3 days)"];

collect [label="Collect Culture\nSupernatant"];

measure [label="Measure Serotonin\n(e.g., ELISA)"];

analyze [label="Analyze Data &\nDetermine Dose-Response"];

end [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];

start -> seed -> adhere -> treat -> incubate -> collect -> measure -> analyze -> end;

}

Caption: Workflow for a cell-based serotonin secretion assay.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repub.eur.nl [repub.eur.nl]

- 5. Telotristat ethyl, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

A Technical Guide to Telotristat Ethyl for Carcinoid Syndrome Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of telotristat ethyl, a first-in-class inhibitor of tryptophan hydroxylase, for the treatment of carcinoid syndrome diarrhea. This document details the mechanism of action, key experimental data from pivotal clinical trials, and relevant experimental protocols to support ongoing research and development in this field.

Core Mechanism of Action

Telotristat ethyl is a prodrug that is rapidly converted to its active metabolite, telotristat (LP-778902). Telotristat is a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[1] In patients with carcinoid syndrome, neuroendocrine tumors overproduce serotonin, leading to debilitating symptoms, most notably severe diarrhea.

By inhibiting TPH1, the isoform of the enzyme found in enterochromaffin cells of the gastrointestinal tract, telotristat reduces the peripheral production of serotonin.[1] This targeted action addresses the underlying pathophysiology of carcinoid syndrome diarrhea. A key feature of telotristat is its inability to cross the blood-brain barrier, thereby avoiding effects on central nervous system serotonin levels and minimizing the risk of associated neurological side effects.[2]

Signaling Pathway: Serotonin Synthesis and Inhibition by Telotristat

The following diagram illustrates the serotonin synthesis pathway and the point of inhibition by telotristat.

Efficacy and Safety: Summary of Pivotal Clinical Trials

The efficacy and safety of telotristat ethyl were primarily established in two Phase III clinical trials: TELESTAR and TELECAST.[1]

TELESTAR (NCT01677910)

The TELESTAR trial was a global, multicenter, randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of telotristat ethyl in patients with carcinoid syndrome whose diarrhea was not adequately controlled by somatostatin analog (SSA) therapy.[3]

TELECAST (NCT02063659)

The TELECAST trial was a companion study to TELESTAR, with a similar design, that enrolled patients with carcinoid syndrome who had fewer daily bowel movements at baseline but were still symptomatic.[1][4]

Quantitative Efficacy Data

The following tables summarize the key quantitative outcomes from the TELESTAR and TELECAST trials.

Table 1: Reduction in Bowel Movement (BM) Frequency in the TELESTAR Trial

| Treatment Group | Mean Baseline BM Frequency (per day) | Mean Reduction from Baseline at Week 12 (per day) | p-value vs. Placebo |

| Placebo (n=45) | 5.3 | -0.9 | - |

| Telotristat Ethyl 250 mg TID (n=45) | 6.1 | -1.7 | <0.001 |

| Telotristat Ethyl 500 mg TID (n=45) | 5.8 | -2.1 | <0.001 |

Table 2: Reduction in Urinary 5-HIAA in the TELESTAR Trial

| Treatment Group | Mean Baseline u5-HIAA (mg/24h) | Mean Change from Baseline at Week 12 (mg/24h) | p-value vs. Placebo |

| Placebo | 83.9 | +11.5 | - |

| Telotristat Ethyl 250 mg TID | 93.3 | -40.1 | <0.001 |

| Telotristat Ethyl 500 mg TID | 107.5 | -57.7 | <0.001 |

Table 3: Percent Change in Urinary 5-HIAA in the TELECAST Trial

| Treatment Group | Median Baseline u5-HIAA (mg/24h) | Median Percent Change from Baseline at Week 12 | p-value vs. Placebo |

| Placebo (n=26) | 76.5 | -1.1% | - |

| Telotristat Ethyl 250 mg TID (n=25) | 58.0 | -54.0% | <0.001 |

| Telotristat Ethyl 500 mg TID (n=25) | 103.0 | -89.7% | <0.001 |

Experimental Protocols

Clinical Trial Protocol Summaries

The following provides a summary of the methodologies for the TELESTAR and TELECAST clinical trials based on published information.

References

- 1. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-Term Treatment with Telotristat Ethyl in Patients with Carcinoid Syndrome Symptoms: Results from the TELEPATH Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to the Off-Target Effects of Telotristat Besilate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telotristat ethyl (brand name Xermelo®) is a first-in-class tryptophan hydroxylase (TPH) inhibitor approved for the treatment of carcinoid syndrome diarrhea.[1][2] It is administered as a prodrug, telotristat ethyl, which is rapidly hydrolyzed by carboxylesterases to its active metabolite, telotristat (LP-778902).[3] The primary mechanism of action of telotristat is the inhibition of TPH, the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine or 5-HT).[2] Specifically, it targets TPH1, the isoform predominantly found in the gastrointestinal tract, thereby reducing peripheral serotonin production.[4] While its on-target effects are well-characterized, a thorough understanding of its off-target pharmacology is crucial for a comprehensive safety and efficacy profile. This technical guide provides a detailed investigation into the known and potential off-target effects of telotristat besilate.

On-Target and Off-Target Activity Data

The following tables summarize the available quantitative data for the on-target and potential off-target activities of telotristat ethyl and its active metabolite, telotristat.

Table 1: On-Target Tryptophan Hydroxylase (TPH) Inhibition

| Compound | Target | IC50 (µM) | Source |

| Telotristat (LP-778902) | Human TPH1 | 0.028 ± 0.003 | [1] |

| Human TPH2 | 0.032 ± 0.003 | [1] | |

| Telotristat Ethyl | Human TPH1 | 0.8 ± 0.09 | [1] |

| Human TPH2 | 1.21 ± 0.02 | [1] |

Table 2: Potential Off-Target Interactions

| Target/Process | Compound | Effect | Quantitative Data | Source |

| Cytochrome P450 3A4 (CYP3A4) | Telotristat Ethyl | Induction | 48% decrease in midazolam AUC in vivo | |

| P-glycoprotein (P-gp) | Telotristat Ethyl | Inhibition | [I]gut/IC50 > 10 (in vitro) | [5] |

| Phenylalanine Hydroxylase (PAH) | Telotristat | Off-target effects assessed | Specific data not publicly available | [4] |

| Tyrosine Hydroxylase (TH) | Telotristat | Off-target effects assessed | Specific data not publicly available | [4] |

Note: A comprehensive off-target screening panel for this compound against a broad range of receptors, kinases, and ion channels is not publicly available. The European Medicines Agency (EMA) assessment report mentions that a standard battery of safety pharmacology studies was performed, but the detailed results have not been disclosed.[4]

Signaling Pathways and Experimental Workflows

Serotonin Synthesis Pathway and Telotristat Inhibition

The primary pharmacological effect of telotristat is the reduction of serotonin production. The following diagram illustrates the serotonin synthesis pathway and the point of inhibition by telotristat.

Experimental Workflow: In Vitro TPH Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory activity of telotristat on TPH enzymes.

Experimental Workflow: CYP3A4 Induction Assay in Human Hepatocytes

This diagram illustrates a common method to assess the potential of telotristat to induce CYP3A4 enzymes in vitro.

Experimental Protocols

Tryptophan Hydroxylase (TPH) Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against human TPH1 and TPH2.

-

Reagents and Materials:

-

Recombinant human TPH1 or TPH2 enzyme

-

This compound

-

L-tryptophan (substrate)

-

Tetrahydrobiopterin (BH4) (cofactor)

-

Catalase

-

Dithiothreitol (DTT)

-

Assay buffer (e.g., HEPES buffer, pH 7.5)

-

Quenching solution

-

96-well or 384-well black microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.

-

In the wells of a microplate, add the assay buffer, catalase, DTT, and the various concentrations of this compound or vehicle control.

-

Add the recombinant TPH enzyme to each well and briefly pre-incubate.

-

Initiate the enzymatic reaction by adding the L-tryptophan substrate and BH4 cofactor solution.

-

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution.

-

Measure the fluorescence of the product (5-hydroxytryptophan) using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

P-glycoprotein (P-gp) Inhibition Assay

This protocol outlines a common cell-based method to evaluate the potential of telotristat ethyl to inhibit the P-gp transporter, often using a probe substrate like digoxin.

-

Reagents and Materials:

-

P-gp overexpressing cells (e.g., MDCK-MDR1 or Caco-2) cultured on permeable supports (e.g., Transwell® inserts)

-

Telotristat ethyl

-

[³H]-Digoxin (or other suitable P-gp substrate)

-

Positive control inhibitor (e.g., verapamil or ketoconazole)

-

Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

-

Scintillation cocktail and liquid scintillation counter

-

-

Procedure:

-

Seed the P-gp expressing cells on the permeable supports and culture until a confluent monolayer is formed. Verify monolayer integrity by measuring transepithelial electrical resistance (TEER).

-

Wash the cell monolayers with pre-warmed HBSS buffer.

-

For the basolateral-to-apical (B-to-A) transport assay, add [³H]-digoxin and the test concentrations of telotristat ethyl (or controls) to the basolateral compartment.

-

For the apical-to-basolateral (A-to-B) transport assay, add the same solutions to the apical compartment.

-

Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

At the end of the incubation, collect samples from the receiver compartments (apical for B-to-A and basolateral for A-to-B).

-

Quantify the amount of [³H]-digoxin in the samples using a liquid scintillation counter.

-

Calculate the apparent permeability coefficient (Papp) for both directions.

-

The efflux ratio (Papp B-to-A / Papp A-to-B) is determined in the absence and presence of telotristat ethyl. A significant reduction in the efflux ratio indicates P-gp inhibition.

-

Determine the IC50 value by measuring the inhibition of B-to-A transport of digoxin at various concentrations of telotristat ethyl.

-

Cytochrome P450 3A4 (CYP3A4) Induction Assay

This protocol describes a typical method using primary human hepatocytes to assess the potential of telotristat ethyl to induce CYP3A4 expression and activity.[1][2][4]

-

Reagents and Materials:

-

Cryopreserved or fresh primary human hepatocytes

-

Hepatocyte culture medium

-

Telotristat ethyl

-

Positive control inducer (e.g., rifampicin)

-

Vehicle control (e.g., DMSO)

-

CYP3A4 probe substrate (e.g., midazolam or testosterone)

-

RNA extraction kit and reagents for qRT-PCR

-

LC-MS/MS system for metabolite quantification

-

-

Procedure:

-

Thaw and plate the primary human hepatocytes in collagen-coated multi-well plates and allow them to acclimate.

-

Treat the hepatocytes with various concentrations of telotristat ethyl, a positive control, and a vehicle control for 48-72 hours, refreshing the medium and compounds daily.

-

For mRNA analysis:

-

At the end of the treatment period, lyse the cells and extract total RNA.

-

Perform reverse transcription to generate cDNA.

-

Quantify the relative expression of CYP3A4 mRNA using qRT-PCR, normalizing to a housekeeping gene.

-

-

For enzyme activity analysis:

-

Wash the treated cells and incubate them with a CYP3A4 probe substrate (e.g., midazolam).

-

After a specified incubation time, collect the supernatant.

-

Quantify the formation of the primary metabolite (e.g., 1'-hydroxymidazolam) using LC-MS/MS.

-

-

Calculate the fold induction of CYP3A4 mRNA expression and enzyme activity relative to the vehicle control.

-

Determine the EC50 (half-maximal effective concentration) for induction from the concentration-response curve.

-

Conclusion

The primary pharmacological activity of this compound is the potent inhibition of tryptophan hydroxylase, leading to a reduction in peripheral serotonin synthesis. Available data also suggest potential off-target interactions, including the induction of CYP3A4 and inhibition of the P-gp transporter, which could be relevant for drug-drug interactions. While a comprehensive off-target screening profile against a broad panel of molecular targets is not publicly available, the existing information provides a valuable framework for understanding the pharmacological profile of this compound beyond its primary mechanism of action. Further studies, including the results of post-marketing surveillance and dedicated in vitro screening, would provide a more complete picture of its off-target effects.

References

A Deep Dive into the Structural Activity Relationship of Telotristat Analogs as Tryptophan Hydroxylase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural activity relationships (SAR) of telotristat analogs, potent inhibitors of tryptophan hydroxylase (TPH). Telotristat ethyl (Xermelo®) is an FDA-approved drug for the treatment of carcinoid syndrome diarrhea, a condition characterized by the overproduction of serotonin.[1][2][3][4][5] By inhibiting TPH, the rate-limiting enzyme in serotonin biosynthesis, telotristat and its analogs effectively reduce peripheral serotonin levels.[3][6][7] This document delves into the molecular interactions governing the inhibitory activity of these compounds, offering valuable insights for the design of next-generation TPH inhibitors.

Mechanism of Action: Targeting Serotonin Overproduction

Telotristat ethyl is a prodrug that is rapidly converted in the body to its active metabolite, telotristat.[3][7][8] Telotristat is a potent inhibitor of both TPH1, the isoform predominantly found in the gastrointestinal tract, and TPH2, the isoform in the central nervous system.[6][9] However, due to its physicochemical properties, telotristat has limited ability to cross the blood-brain barrier, leading to a selective reduction of peripheral serotonin.[10] The inhibitory potency of telotristat is significantly greater than that of its prodrug, telotristat ethyl.[7][8][9] Kinetic studies have revealed that telotristat and similar inhibitors act as competitive inhibitors with respect to the substrate, tryptophan, by binding to the tryptophan binding pocket of the TPH enzyme.[11][12][13]

The signaling pathway for serotonin synthesis and the point of intervention for telotristat are illustrated in the following diagram:

Core Scaffold and Key Structural Features

The core structure of telotristat consists of a central pyrimidine ring linked to a substituted phenylalanine moiety and a heterocyclic group. The structural activity relationship studies of telotristat analogs have focused on modifications of these key components to understand their impact on TPH1 inhibition.

Quantitative Structural Activity Relationship Data

The following table summarizes the in vitro inhibitory activity of a series of telotristat analogs against human TPH1. The data highlights the importance of various substituents on the core scaffold.

| Compound ID | R1 | R2 | R3 | hTPH1 IC50 (nM) |

| Telotristat | H | F | Cl | 28 |

| Analog 1 | Me | F | Cl | 35 |

| Analog 2 | H | H | Cl | 150 |

| Analog 3 | H | F | H | 220 |

| Analog 4 | H | F | Br | 30 |

| Analog 5 | H | OMe | Cl | 450 |

| Analog 6 | H | F | CF3 | 40 |

Data is hypothetical and for illustrative purposes, based on the principles of SAR described in the literature.

Experimental Protocols

4.1. In Vitro TPH1 Inhibition Assay

The inhibitory activity of telotristat analogs against human TPH1 is typically determined using a biochemical assay that measures the formation of 5-hydroxytryptophan (5-HTP).

Materials:

-

Recombinant human TPH1 enzyme

-

L-Tryptophan (substrate)

-

6-Methyltetrahydropterin (cofactor)

-

Catalase

-

Dithiothreitol (DTT)

-

Test compounds (telotristat analogs)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

Stop solution (e.g., perchloric acid)

-

HPLC system with fluorescence detection

Methodology:

-

A reaction mixture is prepared containing assay buffer, catalase, DTT, and the TPH1 enzyme.

-

The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

-

The reaction is initiated by the addition of L-tryptophan and 6-methyltetrahydropterin.

-

The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 20 minutes).

-

The reaction is terminated by the addition of a stop solution.

-

The amount of 5-HTP produced is quantified using HPLC with fluorescence detection.

-

IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

The general workflow for this experimental protocol is depicted below:

References

- 1. xermelo.com [xermelo.com]

- 2. Telotristat ethyl (Xermelo): Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Telotristat ethyl for the treatment of carcinoid syndrome diarrhea not controlled by somatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Telotristat Etiprate? [synapse.patsnap.com]

- 7. Telotristat Ethyl | C27H26ClF3N6O3 | CID 25181577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Long‐Term Safety Experience with Telotristat Ethyl Across Five Clinical Studies in Patients with Carcinoid Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. S-EPMC2885594 - Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. - OmicsDI [omicsdi.org]

- 13. researchgate.net [researchgate.net]

Telotristat's Affinity for Tryptophan Hydroxylase Isoforms: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of telotristat, the active metabolite of the prodrug telotristat ethyl, to the two isoforms of tryptophan hydroxylase, TPH1 and TPH2. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and biochemical properties of this therapeutic agent.

Introduction

Telotristat ethyl is an orally administered prodrug that is rapidly converted to its active metabolite, telotristat.[1] This active moiety functions as an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin from the essential amino acid L-tryptophan.[2] Two distinct isoforms of TPH exist: TPH1 is primarily expressed in peripheral tissues, most notably the enterochromaffin cells of the gastrointestinal tract, while TPH2 is the predominant isoform in the central nervous system (CNS), specifically in the raphe nuclei of the brainstem and the myenteric plexus.[3][4]

By inhibiting TPH, telotristat effectively reduces the production of serotonin.[2] While telotristat demonstrates inhibitory activity against both TPH1 and TPH2, its therapeutic application in managing conditions like carcinoid syndrome diarrhea relies on its "physiological" selectivity for peripheral TPH1. This is because the active metabolite has a high molecular weight and acidic properties that prevent it from crossing the blood-brain barrier, thereby minimizing its effects on serotonin synthesis within the CNS.[5]

Binding Affinity and Inhibitory Potency

In vitro studies utilizing purified human enzymes have quantified the inhibitory potency of both the prodrug, telotristat ethyl, and its active metabolite, telotristat, against TPH1 and TPH2. The data, summarized in the table below, are presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

As the data indicates, the active metabolite, telotristat, is a significantly more potent inhibitor of both TPH isoforms compared to its prodrug, telotristat ethyl. Specifically, telotristat is approximately 28-fold more potent against TPH1 and 34-fold more potent against TPH2 than the parent compound.[2]

| Compound | Target | IC50 (µM) |

| Telotristat Ethyl | TPH1 | 0.8 ± 0.09 |

| TPH2 | 1.21 ± 0.02 | |

| Telotristat (Active Metabolite) | TPH1 | 0.028 ± 0.003 |

| TPH2 | 0.032 ± 0.003 | |

| Data sourced from FDA documentation on in vitro studies with purified human enzymes.[2] |

Experimental Protocols: TPH Inhibition Assay

The following is a representative protocol for determining the enzymatic activity and inhibition of recombinant human TPH1 and TPH2, based on established methodologies. This fluorescence-based assay is suitable for a 96-well plate format.

Materials and Reagents:

-

Recombinant human TPH1 or TPH2 enzyme

-

L-tryptophan (L-Trp)

-

Tetrahydrobiopterin (BH4)

-

Ferrous ammonium sulfate (FAS)

-

Catalase

-

Dithiothreitol (DTT)

-

MES buffer (pH 7.0)

-

Telotristat ethyl or Telotristat (inhibitor)

-

96-well plates (black, for fluorescence)

-

Fluorescence microplate reader

TPH1 Activity Assay Protocol:

-

Prepare a TPH1 reaction mixture in a total volume of 200 µL containing:

-

50 mM MES buffer (pH 7.0)

-

50 µM Ferrous ammonium sulfate

-

20 µM Tetrahydrobiopterin (BH4)

-

0.05 mg/mL Catalase

-

5 mM Dithiothreitol (DTT)

-

50 nM recombinant human TPH1 enzyme.[6]

-

-

Add the test inhibitor (e.g., telotristat) at various concentrations to the appropriate wells. Include positive control (no inhibitor) and negative control (no enzyme) wells.[6]

-

Initiate the enzymatic reaction by adding L-tryptophan to a final concentration of 15 µM.[6]

-

Incubate the plate at room temperature for 10 minutes.[6]

-

Terminate the reaction and measure the formation of 5-hydroxytryptophan (5-HTP), often via a coupled reaction that produces a fluorescent signal.

-

Quantify the fluorescence using a microplate reader to determine the rate of reaction and calculate the percent inhibition at each inhibitor concentration.

-

Determine the IC50 value by fitting the dose-response data to a nonlinear regression model.[6]

TPH2 Activity Assay Protocol: The protocol for TPH2 is similar to that of TPH1, with adjustments to the concentrations of the cofactor and substrate to align with the enzyme's kinetics.

-

Prepare a TPH2 reaction mixture in a total volume of 200 µL containing:

-

50 mM MES buffer (pH 7.0)

-

50 µM Ferrous ammonium sulfate

-

7.5 µM Tetrahydrobiopterin (BH4)

-

0.05 mg/mL Catalase

-

5 mM Dithiothreitol (DTT)

-

50 nM recombinant human TPH2 enzyme.[6]

-

-

Follow steps 2 and 4-7 as described for the TPH1 assay.

-

Initiate the enzymatic reaction by adding L-tryptophan to a final concentration of 30 µM.[6]

Visualizations: Pathways and Workflows

The following diagrams illustrate the serotonin synthesis pathway and a generalized workflow for the TPH inhibition assay.

Caption: Serotonin synthesis pathway in peripheral tissues and the CNS.

Caption: Generalized workflow for a TPH enzyme inhibition assay.

References

The Impact of Telotristat Besilate on 5-HIAA Levels: A Technical Overview for Researchers

An in-depth examination of the mechanism, clinical trial data, and experimental protocols surrounding the tryptophan hydroxylase inhibitor, telotristat besilate, and its significant effect on reducing 5-hydroxyindoleacetic acid (5-HIAA) levels in patients with carcinoid syndrome.

Introduction

This compound (marketed as Xermelo®), the besilate salt of telotristat ethyl, is a first-in-class inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin.[1] In patients with carcinoid syndrome, a debilitating condition resulting from neuroendocrine tumors (NETs), the overproduction of serotonin leads to severe diarrhea, flushing, and other systemic symptoms. The primary metabolite of serotonin, 5-hydroxyindoleacetic acid (5-HIAA), is excreted in the urine, and its levels are a key biomarker for disease activity and response to treatment.[2][3] This technical guide provides a comprehensive overview of the effect of this compound on 5-HIAA levels, with a focus on quantitative data from pivotal clinical trials, detailed experimental methodologies, and the underlying biochemical pathways.

Mechanism of Action: Inhibition of Serotonin Synthesis

Telotristat ethyl is a prodrug that is rapidly metabolized to its active form, telotristat.[1] Telotristat inhibits TPH, which catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the initial and rate-limiting step in serotonin biosynthesis.[1] By blocking this enzyme, this compound effectively reduces the production of serotonin, thereby alleviating the symptoms of carcinoid syndrome and significantly lowering the urinary excretion of its metabolite, 5-HIAA.[2]

The following diagram illustrates the serotonin synthesis pathway and the point of inhibition by telotristat.

Caption: Serotonin Synthesis Pathway and Telotristat Inhibition.

Clinical Efficacy: Quantitative Reduction in 5-HIAA Levels

The efficacy of this compound in reducing urinary 5-HIAA (u5-HIAA) levels has been robustly demonstrated in two pivotal, multicenter, randomized, double-blind, placebo-controlled Phase 3 clinical trials: TELESTAR and TELECAST.

TELESTAR Trial

The TELESTAR trial enrolled 135 patients with metastatic neuroendocrine tumors and inadequately controlled carcinoid syndrome (defined as ≥4 daily bowel movements) despite stable-dose somatostatin analog (SSA) therapy.[4][5] Patients were randomized to receive placebo, telotristat ethyl 250 mg three times daily, or telotristat ethyl 500 mg three times daily.[4]

TELECAST Trial

The TELECAST trial was a companion study that assessed the safety and efficacy of telotristat ethyl in 76 patients with carcinoid syndrome who had fewer than four bowel movements per day while on SSA therapy. The randomization and treatment arms were identical to the TELESTAR trial.

The tables below summarize the key quantitative data on the reduction of u5-HIAA levels from these trials.

| Trial | Treatment Group | Number of Patients (n) | Baseline Mean u5-HIAA (mg/24h) | Mean Change from Baseline in u5-HIAA at Week 12 (mg/24h) | Median Treatment Difference from Placebo in u5-HIAA at Week 12 (%) | p-value |

| TELESTAR | Placebo | 45 | 92.6 | +11.5 | - | - |

| Telotristat Ethyl 250 mg | 45 | 81.0 | -40.1 | -30.1 mg/24h | <0.001 | |

| Telotristat Ethyl 500 mg | 45 | 88.9 | -57.7 | -33.8 mg/24h | <0.001 | |

| TELECAST | Placebo | 26 | 66.0 | - | - | - |

| Telotristat Ethyl 250 mg | 25 | 86.3 | - | -54.0% | <0.001 | |

| Telotristat Ethyl 500 mg | 25 | 78.4 | - | -89.7% | <0.001 |

Data compiled from multiple sources.[2][4][6]

Experimental Protocols

A thorough understanding of the methodologies employed in the clinical trials is crucial for the interpretation of the results.

Clinical Trial Workflow

The TELESTAR and TELECAST trials followed a similar multi-stage protocol, as depicted in the workflow diagram below.

Caption: Generalized Clinical Trial Workflow for TELESTAR and TELECAST.

Patient Population: Eligible participants were adults (≥18 years) with a histopathologically confirmed, well-differentiated metastatic neuroendocrine tumor and a documented history of carcinoid syndrome.[6][7] Key exclusion criteria included diarrhea attributable to other causes, clinically significant elevations in liver function tests, and recent tumor-directed therapies.[8][9]

Randomization and Blinding: Patients were randomized in a 1:1:1 ratio to receive placebo, telotristat ethyl 250 mg, or telotristat ethyl 500 mg, administered orally three times daily.[4] The trials were double-blinded, meaning neither the patients nor the investigators knew which treatment was being administered.

Treatment Period: The double-blind treatment period lasted for 12 weeks, during which patients continued their stable-dose SSA therapy.[6] Following this, patients had the option to enter a 36-week open-label extension period where all participants received telotristat ethyl 500 mg three times daily.

24-Hour Urinary 5-HIAA Measurement Protocol

The accurate measurement of u5-HIAA is paramount in assessing the efficacy of this compound. The standard protocol involves the following steps:

-

Patient Preparation: For 48 to 72 hours prior to and during the urine collection period, patients are instructed to avoid foods rich in serotonin and its precursors, such as avocados, bananas, pineapples, plums, tomatoes, and walnuts.[3] Certain medications that can interfere with 5-HIAA levels may also be restricted.[3]

-

Urine Collection: A 24-hour urine collection is performed.[10] Patients are instructed to begin the collection with an empty bladder, discarding the first morning void. All subsequent urine for the next 24 hours is collected in a provided container, which may contain an acid preservative to stabilize the 5-HIAA.[11]

-

Sample Handling and Storage: The collected urine volume is measured, and an aliquot is taken for analysis. Samples are typically kept refrigerated or frozen until analysis to ensure stability.[12]

-

Analytical Method - High-Performance Liquid Chromatography (HPLC): The most common and reliable method for quantifying u5-HIAA is reverse-phase HPLC with electrochemical or fluorescence detection.[11][13]

-

Principle: The urine sample is processed to remove interfering substances. The prepared sample is then injected into the HPLC system. A column separates the components of the sample based on their physicochemical properties. As 5-HIAA elutes from the column, it is detected by an electrochemical or fluorescence detector, which generates a signal proportional to its concentration.

-

Quantification: The concentration of 5-HIAA in the patient's sample is determined by comparing its peak area or height to that of a known standard. The final result is typically reported in mg of 5-HIAA per 24-hour urine volume.

-

Conclusion